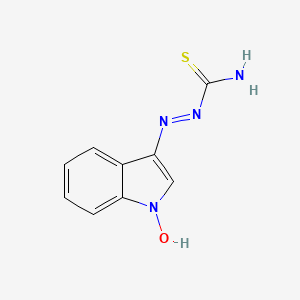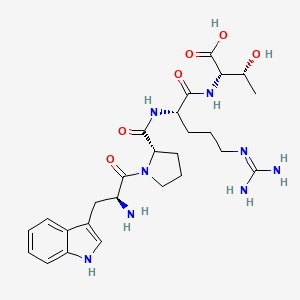
L-Tryptophyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Teprotide was first synthesized in 1970 by Ondetti et al. The synthesis involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques . The process includes the coupling of protected amino acids, followed by deprotection and purification steps to obtain the final product .
Industrial Production Methods
Industrial production of teprotide follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Teprotide undergoes various chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s structure and function.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various amino acid derivatives and coupling reagents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities and stability profiles .
Wissenschaftliche Forschungsanwendungen
Teprotide has been extensively studied for its applications in various fields:
Wirkmechanismus
Teprotide exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, teprotide reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets of teprotide include the active site of ACE, where it binds and prevents the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Captopril: Another ACE inhibitor developed from the structure of teprotide.
Enalapril: A prodrug that is converted to its active form, enalaprilat, in the body.
Uniqueness
Teprotide is unique due to its origin from snake venom and its role as the first ACE inhibitor to be studied extensively . Its structure served as a template for the development of more effective and orally active ACE inhibitors like captopril and enalapril .
Eigenschaften
CAS-Nummer |
798540-92-8 |
|---|---|
Molekularformel |
C26H38N8O6 |
Molekulargewicht |
558.6 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C26H38N8O6/c1-14(35)21(25(39)40)33-22(36)19(8-4-10-30-26(28)29)32-23(37)20-9-5-11-34(20)24(38)17(27)12-15-13-31-18-7-3-2-6-16(15)18/h2-3,6-7,13-14,17,19-21,31,35H,4-5,8-12,27H2,1H3,(H,32,37)(H,33,36)(H,39,40)(H4,28,29,30)/t14-,17+,19+,20+,21+/m1/s1 |
InChI-Schlüssel |
GLJOPXPEJFXTRD-KUJASMOPSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


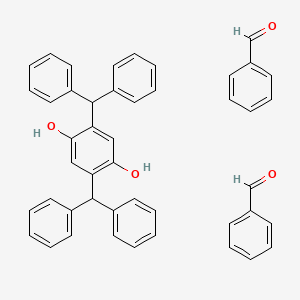

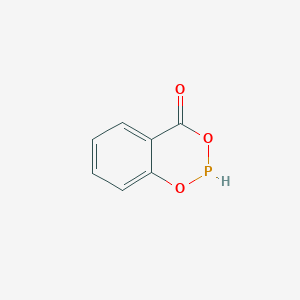
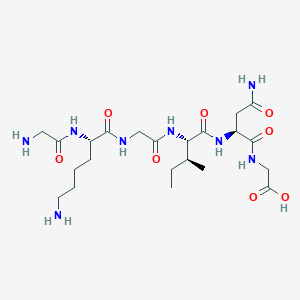

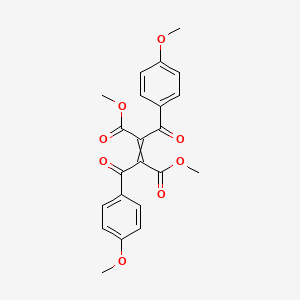
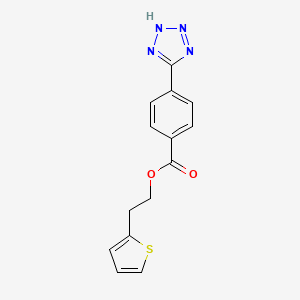
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate](/img/structure/B12534854.png)
![(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate](/img/structure/B12534856.png)
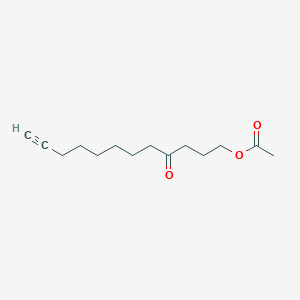
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol](/img/structure/B12534871.png)
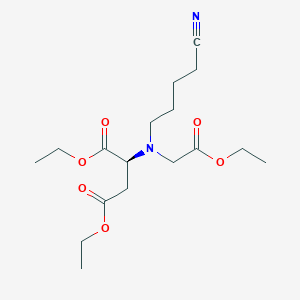
![4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12534892.png)
